![molecular formula C20H17N5O2 B4729233 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide
Übersicht
Beschreibung
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide, also known as INH1, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the heat shock protein 90 (HSP90) chaperone, which plays a critical role in the folding, stabilization, and activation of numerous client proteins involved in cell signaling, proliferation, and survival. INH1 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide exerts its antitumor activity through the inhibition of HSP90, a molecular chaperone that is overexpressed in cancer cells and is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes its client proteins, leading to their degradation and/or misfolding, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various oncogenic proteins, including Akt, HER2, and EGFR. This compound has also been shown to increase the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide is its specificity for HSP90, which reduces the likelihood of off-target effects. This compound has also been shown to be effective in preclinical models of cancer, which suggests its potential as a therapeutic agent. One limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor activity of this compound, which could lead to the identification of novel therapeutic targets. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical translation.
Wissenschaftliche Forschungsanwendungen
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Eigenschaften
IUPAC Name |
N-[3-[(E)-C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14(24-25-20(27)15-7-10-21-11-8-15)16-4-2-6-18(12-16)23-19(26)17-5-3-9-22-13-17/h2-13H,1H3,(H,23,26)(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJQPWAVWAVMC-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.